molecular formula C6H5Cl2NO2 B179917 Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate CAS No. 1197-12-2

Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate

Cat. No. B179917
CAS RN: 1197-12-2
M. Wt: 194.01 g/mol
InChI Key: QDFVSOPGBXZRSC-UHFFFAOYSA-N
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Description

“Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H5Cl2NO2 and a molecular weight of 194.01 g/mol. It is a member of pyrroles .


Synthesis Analysis

The synthesis of pyrroles, including derivatives like “Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate”, can be achieved through various methods. One efficient method involves an Au (I)-catalyzed propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides, which provides a variety of pentasubstituted pyrroles derivatives with excellent functional group tolerance in excellent yields .


Molecular Structure Analysis

The molecular structure of “Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate” is characterized by the presence of a pyrrole ring, two chlorine atoms at positions 4 and 5, and a carboxylate group attached to the pyrrole ring. The InChI code for this compound is 1S/C6H5Cl2NO2/c1-11-6(10)4-2-3(7)5(8)9-4/h2,9H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate” is a solid compound . It has a molecular weight of 194.02 g/mol. The melting point of this compound is between 163 - 164 degrees Celsius .

Scientific Research Applications

The derivatives of pyrrole have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

  • Pharmaceuticals : Pyrrole is a common motif in many pharmaceuticals due to its ability to bind to a variety of biological targets. It’s found in drugs like the antibiotic Rifampicin and the anti-inflammatory drug Celecoxib .

  • Fungicides and Pesticides : Some pyrrole derivatives are used in agriculture as fungicides and pesticides .

  • Dyes and Pigments : Pyrrole and its derivatives are used in the synthesis of dyes and pigments. For example, polypyrrole is a conducting polymer that’s used in antistatic coatings and in solid electrolytic capacitors .

  • Organic Synthesis : Pyrrole is used as a building block in organic synthesis. It’s involved in various reactions to create complex organic compounds .

  • Material Science : Pyrrole is used in the production of conductive polymers, which have applications in antistatic substances, capacitors, and printed circuit boards .

  • Biochemical Research : Pyrrole derivatives are used in biochemical research, including proteomics research .

Safety And Hazards

“Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate” may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is recommended to avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and use personal protective equipment when handling this compound .

Future Directions

The future directions for “Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential applications in various fields. Given the interesting properties of pyrroles, there is potential for the development of new methods for their synthesis and functionalization .

properties

IUPAC Name

methyl 4,5-dichloro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2/c1-11-6(10)4-2-3(7)5(8)9-4/h2,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFVSOPGBXZRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469477
Record name Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate

CAS RN

1197-12-2
Record name Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Racemic Marinopyrrole - researchgate.net
S2 Compound 9 page S9 Compound 10 page S10 Compound 11 page S11 Compound 18 page S12 Compound 19 page S13 Compound 20 page S14 Compound 21 page S15 …
Number of citations: 0 www.researchgate.net

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